Home > Products > Screening Compounds P145385 > 1,25-Dihydroxy-19-norvitamin D3
1,25-Dihydroxy-19-norvitamin D3 - 130447-37-9

1,25-Dihydroxy-19-norvitamin D3

Catalog Number: EVT-384864
CAS Number: 130447-37-9
Molecular Formula: C26H44O3
Molecular Weight: 404.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,25-Dihydroxy-19-norvitamin D3 is a biologically active analog of vitamin D, specifically a derivative of 1,25-dihydroxyvitamin D3. This compound is notable for its structural modifications that enhance its biological activity and receptor affinity. It plays a crucial role in calcium metabolism and bone health, similar to its parent compound, but with distinct pharmacological properties.

Classification

1,25-Dihydroxy-19-norvitamin D3 belongs to the class of steroid hormones and is categorized under the group of secosteroids. Its classification is based on its structural features and biological functions, which are similar to those of other vitamin D compounds.

Synthesis Analysis

Methods

The synthesis of 1,25-dihydroxy-19-norvitamin D3 can be achieved through several methodologies:

  • Bioconversion: This method involves the conversion of 25-hydroxyvitamin D2 and D3 into their active forms using microbial or enzymatic processes. This approach has been highlighted for its practicality and efficiency in synthesizing vitamin D derivatives .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step organic reactions. For instance, the synthesis may start from cholesterol derivatives or other steroid precursors, followed by hydroxylation and other modifications to achieve the desired structure .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are typically employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for 1,25-dihydroxy-19-norvitamin D3 is C20H26O3. Its structure features a modified steroid backbone with specific hydroxyl groups at positions 1 and 25, which are critical for its biological activity.

Data

  • Molecular Weight: Approximately 314.43 g/mol
  • Structural Features: The compound has a unique arrangement that includes a missing carbon at position 19 compared to traditional vitamin D3, which influences its receptor binding characteristics .
Chemical Reactions Analysis

Reactions

1,25-Dihydroxy-19-norvitamin D3 participates in various biochemical reactions:

  • Binding Reactions: It binds to the vitamin D receptor (VDR) in target tissues, initiating gene expression related to calcium absorption and bone metabolism.
  • Metabolic Reactions: The compound undergoes further metabolism in the liver and kidneys where it can be converted into different forms depending on physiological needs.

Technical Details

The binding affinity of this compound to the VDR is significantly higher than that of some other vitamin D analogs due to its structural modifications. This enhances its effectiveness in promoting calcium homeostasis .

Mechanism of Action

Process

The mechanism of action for 1,25-dihydroxy-19-norvitamin D3 primarily involves:

  1. Receptor Binding: Upon entering target cells, it binds to the vitamin D receptor located in the nucleus.
  2. Gene Regulation: The receptor-ligand complex then interacts with specific DNA sequences known as vitamin D response elements (VDREs), leading to the transcription of genes involved in calcium transport and metabolism.

Data

Research indicates that this compound exhibits a unique conformational profile that enhances its interaction with the VDR compared to other analogs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark containers at low temperatures.
  • pH Stability: Maintains activity across a range of pH levels but is optimal at physiological pH.

Relevant studies have shown that alterations in the chemical structure can significantly affect both solubility and stability profiles .

Applications

Scientific Uses

1,25-Dihydroxy-19-norvitamin D3 has several applications in scientific research:

  • Bone Health Studies: It is used extensively in studies investigating calcium metabolism and bone density.
  • Cancer Research: There is ongoing research into its potential role in cancer therapy due to its ability to regulate cell growth and differentiation.
  • Endocrine Studies: This compound serves as a valuable tool for understanding the mechanisms of steroid hormone action within endocrine systems.
Structural and Functional Characterization of 1,25-Dihydroxy-19-norvitamin D3

Chemical Synthesis and Structural Modifications

The synthesis of 1,25-dihydroxy-19-norvitamin D₃ (19-nor-calcitriol) represents a significant achievement in steroidal chemistry, driven by the need to overcome the inherent instability and calcemic limitations of native vitamin D₃. The absence of the C19 exocyclic methylene group fundamentally alters the molecule’s topology, converting the conjugated triene system of the parent hormone into a diene configuration. This structural modification eliminates the [1,7]-sigmatropic hydrogen shift pathway responsible for the facile conversion of vitamin D to previtamin D, thereby enhancing thermal and metabolic stability [1] [7].

Multiple convergent synthetic strategies have been developed, with the Wittig-Horner olefination emerging as the predominant method due to its versatility and scalability. This approach involves the independent construction of a phosphine oxide-derived A-ring synthon and a CD-ring ketone fragment, followed by their coupling. A-ring precursors are frequently derived from natural chiral pool materials like (-)-quinic acid (a cyclohexane derivative with the correct stereochemistry) or cis-1,3,5-cyclohexanetriol (obtained via hydrogenation of phloroglucinol). For instance, DeLuca’s group developed a scalable route coupling phosphine oxide 23 (synthesized from (-)-quinic acid) with Grundmann’s ketone 24 to yield the protected 19-norvitamin D derivative 25, which was subsequently deprotected to afford 1α,25-(OH)₂-19-nor-D₃ (3a) [1] [7].

Alternative synthetic routes include:

  • Oxidative Degradation: DeLuca’s early approach transformed 25-hydroxyvitamin D₃ (4a) into a 1α-hydroxycyclovitamin intermediate (5), followed by oxidation, diol cleavage to introduce the C10 carbonyl (7), reduction, mesylation, and final cycloreversion to yield 3a [1].
  • Regioselective Hydroboration: Nagasawa’s group utilized 10-keto-3,5-cyclovitamin D (14a/b) derived from 25-OH-D₃/D₂. Regio- and stereoselective hydroboration with 9-BBN afforded exclusively the 1α-hydroxy-3,5-cyclovitamin D derivatives (17), which underwent cycloreversion and deprotection to yield 19-nor-D₃ (3a) and 19-nor-D₂ (Paricalcitol, 3b) [1].
  • Sigmatropic Rearrangement: Vandewalle’s chemoenzymatic route started with cis-1,3,5-cyclohexanetriol (19) to generate an A-ring alkyne precursor 20. Lithiation and reaction with CD-ring ketone 21 gave a propargylic alcohol, reduced to the (E)-allylic alcohol 22, whose solvolysis provided 3a. The E-geometry at the 7,8-double bond was ensured by steric hindrance from the D-ring [1].
  • Ring-Closing Metathesis (RCM): Nagasawa’s group applied RCM to synthesize novel A-ring synthons (28), demonstrating the utility of modern catalytic methods [1].
  • Julia Olefination & Suzuki-Miyaura Coupling: These methods (Methods III-V) offer complementary strategies for constructing the critical diene linkage between the A-ring and CD-ring fragments, providing flexibility depending on precursor availability [1] [7].

Table 1: Key Synthetic Methods for 1,25-Dihydroxy-19-norvitamin D₃ and Analogs

MethodKey FeaturesAdvantagesLimitationsKey Intermediates/Products
Wittig-HornerCoupling of A-ring phosphine oxide (e.g., 23) with CD-ring ketone (e.g., 24)Versatile, convergent, scalable, high stereocontrolTedious synthesis of A-ring phosphine oxides253a
Oxidative DegradationTransformation of vitamin D precursor (e.g., 4a) via cyclovitamin intermediatesDirect modification of natural productLinear, lower yields, multiple steps57910/113a
Hydroboration9-BBN on 10-ketocyclovitamin (14)High regioselectivity for 1α-OHRequires specific cyclovitamin precursor14a17a3a
Sigmatropic RearrangementA-ring alkyne (20) from (-)-quinic acid (18) or cyclohexanetriol (19)Chemoenzymatic options, stereocontrolMulti-step A-ring synthesis20 + 21223a
Ring-Closing Metathesis (RCM)Generates A-ring synthons via catalytic cyclizationAccess to novel A-ring structuresRequires specialized catalystsLinear precursor → 28

Comparative Analysis of Vitamin D Analogues: 19-Nor Modifications

The removal of the C19 methylene group fundamentally alters the biological profile of vitamin D metabolites compared to their parent compounds. Structurally, 19-nor analogs lack the exocyclic methylene at C10, resulting in a simplified diene system (C5=C6 and C7=C8) instead of the conjugated triene (C5=C6, C7=C8, C10=C19) found in calcitriol. This modification reduces molecular planarity and rigidity, influencing receptor binding dynamics and metabolic stability [1] [2].

Biologically, 19-nor analogs exhibit a marked dissociation between calcemic activity and cell-regulatory functions. While 1,25-(OH)₂D₃ potently regulates calcium homeostasis and bone mineralization, its therapeutic application for cancer, autoimmune disorders, or psoriasis is limited by hypercalcemia at effective antiproliferative doses. In contrast, 1,25-(OH)₂-19-nor-D₃ (3a) retains or even surpasses the ability of calcitriol to inhibit proliferation and induce differentiation in various normal and malignant cell types (e.g., leukemia cells, keratinocytes), while demonstrating significantly reduced hypercalcemic effects in vivo. Paricalcitol (19-nor-D₂, 3b), approved for treating secondary hyperparathyroidism in chronic kidney disease, exemplifies the clinical translation of this dissociation [1] [2] [7].

The enhanced stability of 19-nor analogs is a critical advantage. The absence of the C19 methylene prevents the thermally allowed [1,7]-sigmatropic shift, eliminating the pathway for previtamin formation and degradation, thereby prolonging biological half-life [1].

Further structural modifications amplify the therapeutic potential:

  • A-ring Modifications: Introduction of substituents at C2 dramatically influences activity. Analogs like (20S)-2-methylene-1α,25-dihydroxy-19-norvitamin D₃ (2MD) and ED-71 (featuring a 2β-hydroxypropoxy group) show preferential activity on bone, stimulating bone formation in osteoporotic models without hypercalcemia. Both reached advanced clinical trials. Other C2 modifications, such as 2β-hydroxyethoxy or 2E-hydroxyethylidene moieties, significantly enhance VDR binding affinity and transcriptional activity [2] [3] [4].
  • Side Chain Modifications: Elongation, unsaturation, or heteroatom incorporation (e.g., 22-oxa, 22-thia) further modulates activity. Combining 19-nor modification with a 22,24-diene-24,26,27-trihomo side chain (as in EB-1089, a potent anti-cancer agent) results in analogs (4, 5) exhibiting up to 25-fold higher transcriptional activity than calcitriol in vitro. Conversely, (20R)-22-oxa analogs (3-6d) generally show reduced VDR affinity [3] [4]. Maxacalcitol (22-oxa-calcitriol) is marketed for psoriasis.

Table 2: Comparative Structural Features and Biological Profiles of Key Vitamin D Analogs

CompoundKey Structural FeaturesRelative VDR AffinityTranscriptional ActivityKey Biological Profile
Calcitriol (1,25-(OH)₂D₃)Native hormone, conjugated triene, C19 methylene1.01.0Potent calcemic, antiproliferative, differentiator
1,25-(OH)₂-19-nor-D₃ (3a)No C19, diene system~0.3 - 1.0~0.5 - 1.5Reduced calcemia, retained differentiation, stable
Paricalcitol (3b)19-nor-D₂ (ergosterol-derived side chain)~0.3~0.4Clinically used: Low calcemia, suppresses PTH
2MD19-nor, C2-methylene, (20S)-configuration~1.5~10-30 (cell-specific)Preferential bone anabolic, low intestinal Ca absorption
ED-7119-nor, C2β-(3-hydroxypropoxy)~1.0HighBone mass increasing, low hypercalcemia
EB-108919-nor, 22,24-diene-24,26,27-trihomo side chain~0.1 - 0.5~10-25Potent antiproliferative (cancer), low calcemia
(20R)-22-Oxa analogs (e.g., 3-6d)19-nor, C2-modified, O at C22, (20R)<0.1Low (<0.1)Generally low VDR affinity and activity
PRI analogs (e.g., PRI-1730)19-nor, 5,6-trans, modified side chain (e.g., 22S-OH)VariableVariableProbe molecules for conformation-activity studies

Structure-Activity Relationships (SAR) in Vitamin D Receptor (VDR) Binding

The biological activity of 1,25-dihydroxy-19-norvitamin D₃ and its analogs is predominantly mediated by high-affinity binding to the nuclear Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR) and regulates gene transcription. SAR studies reveal critical structural determinants for VDR binding and activation:

  • A-Ring Conformation: The chair β-conformation of the A-ring is essential for high-affinity VDR binding and transcriptional activity. In this conformation, the 1α-hydroxy group adopts a pseudo-equatorial (biologically effective pseudo-axial) orientation, allowing optimal hydrogen bonding with VDR residues (e.g., Ser237, Arg274, Ser278). Crystallographic studies confirm VDR-bound vitamin D ligands adopt this conformation. A critical experiment involved synthesizing a constrained analog (4) where a three-carbon bridge between C2 and C3β "froze" the A-ring in the α-chair conformation, forcing the 1α-OH into a true axial position. This analog exhibited negligible binding to VDR and no biological activity in cell differentiation assays, unequivocally proving the necessity of the β-chair conformation for productive receptor interaction [5] [6]. Modifications like the 5,6-trans geometry (e.g., PRI-1730) can influence this conformational equilibrium.
  • 1α- and 3β-Hydroxyl Groups: These groups form a crucial hydrogen-bonding network within the VDR ligand-binding pocket (LBP). The 1α-OH is indispensable, interacting primarily with Ser237 and Arg274. While the 3β-OH contributes significantly to binding affinity (forming H-bonds with Ser278 and Tyr143), its absence or modification can be partially compensated for by other ligand-receptor interactions in some analogs, albeit usually with reduced potency. The spatial orientation and distance between these hydroxyls are critical [6].
  • C19 Absence and Diene Geometry: Removal of C19 does not preclude high-affinity binding but alters ligand dynamics within the LBP. The resultant 5,7-diene system must maintain the (6Z,7E)-geometry (or close approximation) to mimic the spatial positioning of the triene in calcitriol. The stability conferred by the absence of C19 may allow prolonged receptor occupancy. Modifications at C2 (e.g., 2-methylene, 2β-hydroxyethoxy) often protrude towards helix 12 (H12) of the VDR, potentially stabilizing the active receptor conformation (agonist) more effectively than calcitriol, explaining their superagonist activity in transcription assays [1] [2] [3].
  • Side Chain Structure and Flexibility: The side chain occupies a hydrophobic channel in the VDR LBP. Its structure profoundly influences binding affinity, transcriptional potency, metabolic stability, and ultimately, the dissociation of biological activities. Key aspects include:
  • Length and Hydrophobicity: Elongated side chains (e.g., 24,26,27-trihomo in EB-1089) or increased hydrophobicity (e.g., 26,27-dimethyl) enhance VDR-mediated transcriptional activity, likely through improved van der Waals contacts. The 22,24-diene system in analogs like 4 and 5 significantly boosts transactivation [3] [4].
  • Stereochemistry at C20: (20S)-configuration (e.g., 2MD, MC-903/Calcipotriol) generally confers higher transcriptional activity and better dissociation profile compared to (20R)-epimers.
  • Heteroatom Incorporation: Introducing oxygen (22-oxa) or sulfur (22-thia) can reduce calcemic activity but often also reduces VDR affinity unless combined with other stabilizing modifications (e.g., unsaturation, methylation). (20R)-22-oxa analogs exhibit particularly low affinity [3] [4].
  • Double Bonds and Rigidity: Unsaturation (e.g., 22-ene, 23-yne) or conformationally restricting elements can enhance potency and metabolic stability by reducing CYP24A1-mediated catabolism [6].

The overall biological profile (transcriptional potency, cell differentiation induction, calcemic action) results from the complex interplay of VDR binding affinity, the stability of the VDR-ligand complex, the efficiency of co-activator recruitment (governed by the precise positioning of H12), and pharmacokinetic factors like serum protein binding and metabolic degradation rates. The 19-nor scaffold provides a versatile platform for structural optimization targeting these parameters to achieve selective VDR modulators [2] [6].

Table 3: Structure-Activity Relationship Principles for 19-nor Vitamin D Analogs Binding VDR

Structural ElementRequirement/OptimizationEffect on VDR Binding & ActivityMolecular BasisEvidence
A-Ring ConformationMust adopt Chair β-conformationEssential for high affinity and activity. Constrained α-chair abolishes activity.Allows 1α-OH in pseudo-axial position for H-bonding with Ser237, Arg274.Inactive analog 4 [5] [6]
1α-Hydroxyl GroupEssential, Pseudo-axial orientationAbsolutely critical. Removal eliminates activity.H-bonds with Ser237 & Arg274 (anchor points).All active analogs retain 1α-OH [6]
3β-Hydroxyl GroupImportant, Pseudo-equatorial orientationContributes significantly; removal/modification reduces affinity.H-bonds with Ser278 & Tyr143.SAR of 3-deoxy analogs [6]
C19 Methylene GroupAbsent in 19-nor analogsAllows diene geometry; Enhances stability; Maintains/improves activity.Prevents [1,7]-sigmatropic shift; Alters ligand dynamics in LBP.Stability assays, biological profiles [1]
C5=C6-C7=C8 GeometryMaintain ~(6Z,7E) configurationEssential for correct positioning of A/CD-rings.Mimics spatial orientation of calcitriol's triene.Molecular modeling, analog activity [1]
C2 SubstituentsE.g., methylene, hydroxyethoxy, hydroxyethylideneCan dramatically increase transcriptional activity.Protrude towards H12, stabilizing active VDR conformation; Additional H-bond potential.2MD, ED-71, 3-6e/f analogs [3] [4] [6]
Side Chain LengthElongation (e.g., 24,26,27-trihomo)Can significantly increase transcriptional potency.Enhanced hydrophobic contacts within LBP channel.EB-1089, 4, 5 [3] [4]
C20 Configuration(20S) generally preferred over (20R)Higher transcriptional activity and selectivity often observed.Alters side chain trajectory and contacts within LBP.2MD, Calcipotriol [2] [4]
C22 Modifications22-Oxa, 22-Thia, 22-eneModulates activity and selectivity; (20R)-22-Oxa reduces affinity.Alters polarity, H-bond potential, flexibility; May affect metabolism.Maxacalcitol (active), 3-6d (low affinity) [3] [4]
Side Chain UnsaturationE.g., 22-ene, 23-yne, 22,24-dieneCan enhance potency and metabolic stability.Increases rigidity or reduces CYP24A1 susceptibility; Improved hydrophobic fit.4, 5, 24Z analogs [3] [4] [6]

Properties

CAS Number

130447-37-9

Product Name

1,25-Dihydroxy-19-norvitamin D3

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Molecular Formula

C26H44O3

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C26H44O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,5-8,11-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24+,26-/m1/s1

InChI Key

PKFBWEUIKKCWEW-WEZTXPJVSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Synonyms

1,25-dihydroxy-19-norvitamin D3
1,3-cis-25-Dihydroxy-19-norvitamin D3
19-nor-22(E)
1alpha,25-(OH)2-19-nor-vitamin D3
20-epi-19-nor-1,25-(OH)2 D3

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.